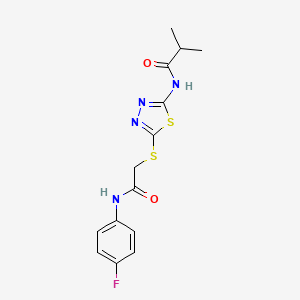
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C14H15FN4O2S2 and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H19FN4O5S2
- Molecular Weight : 478.51 g/mol
- IUPAC Name : N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Its structure incorporates a thiadiazole ring, which is known for conferring various pharmacological activities. The presence of the fluorophenyl group enhances lipophilicity, potentially impacting its absorption and distribution in biological systems.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Specific studies have shown:
- Cell Line Efficacy : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, it showed IC50 values in the micromolar range against human cancer cell lines derived from the nervous system and other origins .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 22.8 | Effective against lung cancer cells . |
| MCF-7 (Breast) | 27.3 | Exhibits selective toxicity towards cancer cells . |
| TE671 (Brain) | 26 | Targeted for nervous system cancers. |
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown potential neuroprotective effects. Studies have indicated that it may protect neuronal cells from excitotoxicity and oxidative stress:
- Mechanism of Action : The compound appears to mitigate damage caused by neurotoxic agents such as glutamate and cisplatin in neuronal cultures. It has been observed to enhance cell viability under stress conditions like serum deprivation .
Case Studies and Research Findings
- Neuroprotective Activity Study : A study evaluated the neuroprotective effects of related thiadiazole derivatives on mouse neurons and rat astrocytes. Results indicated that these compounds could prevent apoptosis induced by neurotoxic agents, suggesting a mechanism that may involve anti-inflammatory pathways .
- Anticancer Activity Assessment : In vitro assays demonstrated that this compound selectively inhibited the growth of cancer cells without adversely affecting normal cells, highlighting its potential as a safer therapeutic agent .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQCZFVUHZCSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














